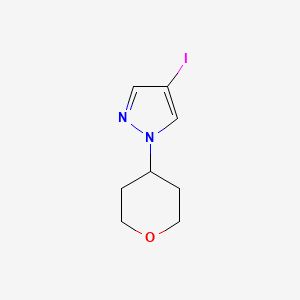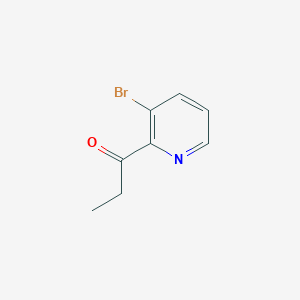
1-cyclohexyl-3-ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-ethylthiourea is an organosulfur compound with the molecular formula C9H18N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a cyclohexyl and an ethyl group.
Preparation Methods
1-Cyclohexyl-3-ethylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with ethyl isothiocyanate. The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and efficiency .
Chemical Reactions Analysis
1-Cyclohexyl-3-ethylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
Scientific Research Applications
1-Cyclohexyl-3-ethylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other thiourea derivatives.
Biology: The compound has shown potential as an antibacterial and antifungal agent, making it a subject of interest in microbiological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-ethylthiourea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antifungal effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes essential for microbial survival .
Comparison with Similar Compounds
1-Cyclohexyl-3-ethylthiourea can be compared with other thiourea derivatives, such as:
- 1-Cyclohexyl-3-methylthiourea
- 1-Cyclohexyl-3-phenylthiourea
- 1-Cyclohexyl-3-butylthiourea These compounds share similar chemical structures but differ in the substituents attached to the thiourea group. The unique combination of cyclohexyl and ethyl groups in this compound imparts distinct chemical properties and potential applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
32900-12-2 |
|---|---|
Molecular Formula |
C9H18N2S |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
1-cyclohexyl-3-ethylthiourea |
InChI |
InChI=1S/C9H18N2S/c1-2-10-9(12)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,11,12) |
InChI Key |
PSDFTJOTDVXMLP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1CCCCC1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




